molecular formula C12H17I B8412109 (5-Iodo-3-methyl-pentyl)-benzene

(5-Iodo-3-methyl-pentyl)-benzene

Cat. No.: B8412109
M. Wt: 288.17 g/mol
InChI Key: BHZHFVUCMBIDMD-UHFFFAOYSA-N
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Description

(5-Iodo-3-methyl-pentyl)-benzene is a substituted benzene derivative featuring a branched pentyl chain with an iodine atom at the 5-position and a methyl group at the 3-position of the alkyl chain. Its structure combines aromatic stability with the steric and electronic effects of the iodine and methyl groups, influencing reactivity, solubility, and spectroscopic properties.

Properties

Molecular Formula

C12H17I

Molecular Weight

288.17 g/mol

IUPAC Name

(5-iodo-3-methylpentyl)benzene

InChI

InChI=1S/C12H17I/c1-11(9-10-13)7-8-12-5-3-2-4-6-12/h2-6,11H,7-10H2,1H3

InChI Key

BHZHFVUCMBIDMD-UHFFFAOYSA-N

Canonical SMILES

CC(CCC1=CC=CC=C1)CCI

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares (5-Iodo-3-methyl-pentyl)-benzene with analogous benzene derivatives, focusing on substituent effects, physical properties, and spectroscopic characteristics.

Substituent and Functional Group Variations

Table 1: Structural Comparison
Compound Name Substituent Position/Type Molecular Formula Key Functional Groups Molecular Weight (g/mol)*
This compound 5-iodo, 3-methyl on pentyl chain C₁₂H₁₇I Iodo, methyl, benzene 288.17
I-6501 5-thioether, 3-methylisoxazolyl C₁₈H₂₃N₂O₃S Thioether, isoxazole, ester 353.45
I-6502 5-ether, 3-methylisoxazolyl C₁₈H₂₃N₂O₄ Ether, isoxazole, ester 337.39
Compound-d Bis-benzimidazole with methoxy C₁₉H₁₈N₄O₂S₂ Benzimidazole, methoxy, thiol 426.56

*Calculated based on molecular formulas.

Key Observations:
  • Iodo vs. Oxygen/Sulfur Substituents: The iodine atom in this compound introduces significant steric bulk and polarizability compared to the ether/thioether groups in I-6501 and I-6502 .
  • Branched Alkyl Chains : The 3-methylpentyl chain in the target compound may reduce solubility in polar solvents compared to the linear chains in I-6501/I-6502, as branching typically lowers polarity .

Spectroscopic Properties

Table 2: IR and NMR Data Comparison
Compound Name IR Peaks (cm⁻¹) ¹H NMR Key Signals (δ, ppm)
This compound C-I stretch (~500–600)* Methyl: ~0.8–1.5; Aromatic: ~6.5–7.5
I-6501 C-S stretch (~600–700) Isoxazole protons: ~6.0–6.5
Compound-d C-S (624), C-O (methoxy, ~2831) Methoxy: 3.87; Aromatic: 7.12–7.26
Key Observations:
  • IR Spectroscopy : The iodine substituent in this compound lacks strong polarity, leading to weaker absorption in IR compared to the distinct C-S and C-O stretches in I-6501 and Compound-d .
  • ¹H NMR : The methyl group in the pentyl chain is expected to resonate at δ ~0.8–1.5, similar to methylene protons in Compound-d (δ 2.25–3.73). Aromatic protons in all compounds appear in the δ 6.5–7.5 range, but iodine’s electron-withdrawing effect may deshield neighboring protons slightly .

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